molecular formula C14H10N4OS2 B287703 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287703
M. Wt: 314.4 g/mol
InChI Key: RYGAQRGPWLULQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiadiazole family, which is known for its diverse biological activities and has been extensively studied in recent years.

Mechanism of Action

The mechanism of action of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In vitro studies have indicated that the compound is highly selective towards cancer cells, with minimal toxicity towards normal cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high selectivity towards cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been found to have minimal toxicity towards normal cells, making it a safer alternative to conventional chemotherapy. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate the compound's potential as an anti-inflammatory and analgesic agent, as studies have indicated its effectiveness in these areas. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for cancer treatment. Finally, efforts should be made to improve the compound's solubility in water, which would make it easier to administer in vivo.

Synthesis Methods

The synthesis of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form 2-ethoxycarbonylthiophene-3-ylamine. This intermediate compound is then reacted with phenoxymethyl bromide and sodium hydride to yield the desired product.

Scientific Research Applications

3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H10N4OS2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(phenoxymethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4OS2/c1-2-5-10(6-3-1)19-9-12-15-16-14-18(12)17-13(21-14)11-7-4-8-20-11/h1-8H,9H2

InChI Key

RYGAQRGPWLULQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4

Origin of Product

United States

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